4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine
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Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, a trifluoromethyl group, and a triazolopyridazine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridazine ring under specific conditions.
Coupling of the Piperidine Ring: The final step involves the coupling of the piperidine ring with the previously formed intermediate, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies.
Biology
In biology, this compound is investigated for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
- 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine
Uniqueness
The uniqueness of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine lies in its specific combination of functional groups. The presence of the cyclopropyl group, oxadiazole ring, trifluoromethyl group, and triazolopyridazine moiety imparts distinct chemical and physical properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H16F3N7O |
---|---|
Molecular Weight |
379.34 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)15-23-20-11-3-4-12(24-26(11)15)25-7-5-10(6-8-25)14-22-21-13(27-14)9-1-2-9/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
GQJQGJIXQDTOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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